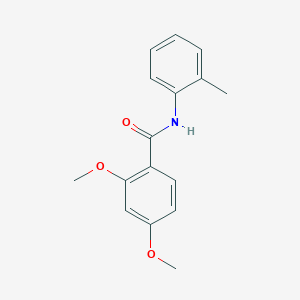
2,4-dimethoxy-N-(2-methylphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-dimethoxy-N-(2-methylphenyl)benzamide, also known as 25B-NBOMe, is a synthetic psychedelic drug that belongs to the class of phenethylamines. It was first synthesized in 2003 by Ralf Heim and is structurally similar to other phenethylamines such as 2C-B and DOB. The drug is known for its potent hallucinogenic effects and has gained popularity in the recreational drug market. However,
Mechanism of Action
2,4-dimethoxy-N-(2-methylphenyl)benzamide binds to and activates the 5-HT2A receptor, which is a G protein-coupled receptor that is primarily located in the central nervous system. Activation of this receptor leads to a cascade of intracellular signaling events that ultimately result in altered neuronal activity and neurotransmitter release. This is thought to underlie the drug's hallucinogenic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-dimethoxy-N-(2-methylphenyl)benzamide are not well understood, but it is known to have potent hallucinogenic effects. These effects are thought to be mediated by the drug's activation of the 5-HT2A receptor, which leads to altered sensory perception and cognitive processing. Additionally, the drug has been shown to increase heart rate and blood pressure, which may be related to its sympathomimetic properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,4-dimethoxy-N-(2-methylphenyl)benzamide in lab experiments is its potency as a 5-HT2A agonist. This allows researchers to study the receptor's function in a more targeted and specific way than other compounds that have weaker affinity for the receptor. However, the drug's potent hallucinogenic effects may also pose a limitation, as they may confound experimental results or make it difficult to interpret behavioral outcomes.
Future Directions
There are several potential future directions for research on 2,4-dimethoxy-N-(2-methylphenyl)benzamide. One area of interest is the drug's potential therapeutic applications, particularly in the treatment of psychiatric disorders such as depression and anxiety. Additionally, further studies are needed to elucidate the drug's mechanism of action and its effects on other neurotransmitter systems. Finally, research on the safety and long-term effects of 2,4-dimethoxy-N-(2-methylphenyl)benzamide is also needed, particularly given its popularity in the recreational drug market.
Synthesis Methods
The synthesis of 2,4-dimethoxy-N-(2-methylphenyl)benzamide involves several steps, including the reaction of 2,4-dimethoxybenzaldehyde with 2-methylphenylmagnesium bromide to form 2,4-dimethoxy-N-(2-methylphenyl)acetophenone. This intermediate is then reacted with hydroxylamine hydrochloride to form 2,4-dimethoxy-N-(2-methylphenyl)acetohydroxamic acid. Finally, this compound is converted to 2,4-dimethoxy-N-(2-methylphenyl)benzamide through a reaction with phosphoryl chloride and N,N-dimethylformamide.
Scientific Research Applications
One of the main scientific research applications of 2,4-dimethoxy-N-(2-methylphenyl)benzamide is its use as a tool to study the serotonin 2A receptor (5-HT2A). The drug is a potent agonist of this receptor and has been used in several studies to investigate its role in various physiological and behavioral processes. For example, a study published in the Journal of Psychopharmacology in 2015 used 2,4-dimethoxy-N-(2-methylphenyl)benzamide to investigate the role of the 5-HT2A receptor in the regulation of anxiety-like behavior in rats.
properties
Molecular Formula |
C16H17NO3 |
|---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
2,4-dimethoxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C16H17NO3/c1-11-6-4-5-7-14(11)17-16(18)13-9-8-12(19-2)10-15(13)20-3/h4-10H,1-3H3,(H,17,18) |
InChI Key |
YYESQESTJLABEW-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






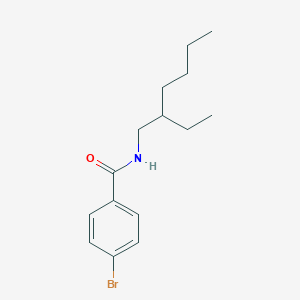
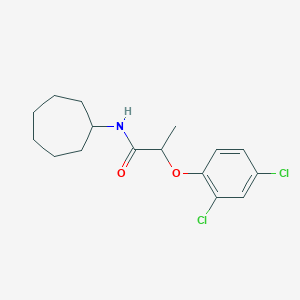
![4-chloro-N-[4-(diethylamino)phenyl]benzenesulfonamide](/img/structure/B291678.png)
![N-[4-(diethylamino)phenyl]butanamide](/img/structure/B291679.png)

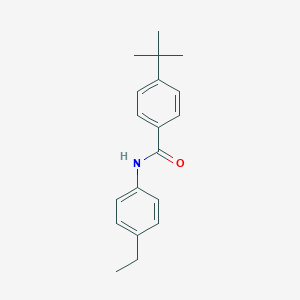
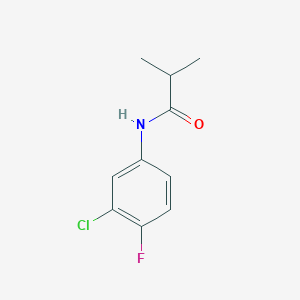
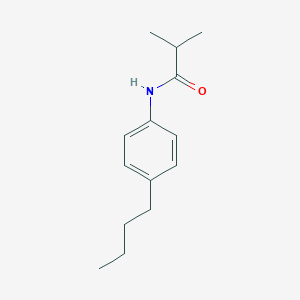
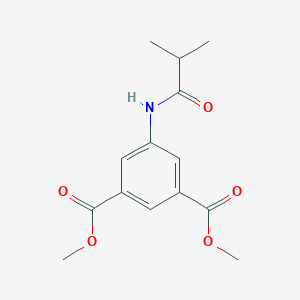
![2-methyl-N-[2-(propan-2-yl)phenyl]propanamide](/img/structure/B291690.png)
